REACTION_CXSMILES
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[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:16]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
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|
Quantity
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21.63 g
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Type
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reactant
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Smiles
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C1=CC(=CC=C1O)C
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Name
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|
Quantity
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22.26 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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28.11 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The synthesis of this compound
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Name
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|
Type
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Smiles
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C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |